N,N-dimethyl-N'-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine
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Overview
Description
N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine core.
Introduction of the Propane-1,3-diamine Moiety: The propane-1,3-diamine group is introduced through a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amine groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine : This compound is unique due to its specific structure and functional groups.
- Other Benzothieno Pyrimidines : Compounds with similar cores but different substituents may have different properties and applications.
- Propane-1,3-diamine Derivatives : These compounds share the propane-1,3-diamine moiety but differ in other structural aspects.
Uniqueness
The uniqueness of N,N-dimethyl-N’-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl]propane-1,3-diamine lies in its combination of the benzothieno pyrimidine core with the dimethylated propane-1,3-diamine group
Properties
Molecular Formula |
C20H32N4S |
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Molecular Weight |
360.6 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C20H32N4S/c1-6-20(2,3)14-8-9-16-15(12-14)17-18(21-10-7-11-24(4)5)22-13-23-19(17)25-16/h13-14H,6-12H2,1-5H3,(H,21,22,23) |
InChI Key |
MDOXNSHZOAMVCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN(C)C |
Origin of Product |
United States |
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